
1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride
説明
1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride, also known as α-PVP Hydrochloride or Alpha-PVP Hydrochloride, is a synthetic compound . It is a positional isomer of pyrovalerone, with the methyl group shifted from the 4-position of the aromatic ring to the 4-position of the acyl chain . It has been described as an off-white solid, a white powder, and a crystalline solid .
Molecular Structure Analysis
The molecular formula of 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride is C15H22ClNO . The IUPAC name is 1-phenyl-2-pyrrolidin-1-ylpentan-1-one;hydrochloride . The InChI is InChI=1S/C15H21NO.ClH/c1-2-8-14(16-11-6-7-12-16)15(17)13-9-4-3-5-10-13;/h3-5,9-10,14H,2,6-8,11-12H2,1H3;1H .
Physical And Chemical Properties Analysis
The molecular weight of 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride is 267.79 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors .
科学的研究の応用
Psychomotor Stimulant
Alpha-Pyrrolidinopentiophenone hydrochloride, also known as α-PVP, is a psychomotor stimulant that was originally explored in the 1960s . It is the desmethyl analogue of pyrovalerone, which is listed in Schedule IV of the 1971 United Nations Convention on Psychotropic Substances .
Designer Drug
Alpha-Pyrrolidinopentiophenone hydrochloride has been sold as a designer drug and often consumed for recreational reasons . It is chemically related to pyrovalerone and is the ketone analog of prolintane .
Inhibition of Neurotransmitters
Alpha-PVP can effectively inhibit norepinephrine and dopamine transmitters . This property is similar to other synthetic cathinone drugs .
Metabolism Study
The compound has been used in scientific research to study its metabolism in humans . The metabolic pathways of alpha-Pyrrolidinopentiophenone hydrochloride include the reduction of ketone groups to their corresponding alcohols, oxidation of the pyrrolidine ring to the corresponding pyrrolidone, aliphatic oxidation of the terminal carbon atom to the corresponding carboxylate form, possibly through an alcohol intermediate (not detected), and hydroxylation at the penultimate carbon atom to the corresponding alcohols followed by further oxidation to ketones .
Analytical Reference Material
Apart from its use in scientific research investigating its chemistry, pharmacology, and toxicology as a result of its emergence on the drug market, there is no indication that it is being used for other purposes . It can be used as an analytical reference material .
Inhibition of Non-Muscle Myocin II Activity
A novel derivative of 1-phenyl-2-pyrrolidinone, blebbistatin, inhibits non-muscle myocin II activity with high specificity . This suggests potential applications in studying cellular mechanisms involving non-muscle myocin II.
作用機序
Target of Action
The primary targets of 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride, also known as alpha-Pyrrolidinopentiophenone hydrochloride, are the dopamine and norepinephrine transporters . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling.
Mode of Action
Alpha-Pyrrolidinopentiophenone hydrochloride acts as a potent inhibitor of dopamine and norepinephrine transporters . By inhibiting these transporters, it prevents the reuptake of these neurotransmitters, leading to an increased concentration in the synaptic cleft. This results in prolonged and intensified signaling, which is associated with stimulatory effects on the central nervous system .
Biochemical Pathways
The compound undergoes several metabolic transformations in the body. The major metabolic pathways include the reduction of the β-keto moiety to 1-phenyl-2-(pyrrolidin-1-yl)pentan-1-ol, partly followed by conjugation to its glucuronide, and the oxidation at the 2″-position of the pyrrolidine ring to α-(2″-oxo-pyrrolidino)valerophenone via the putative intermediate α-(2″-hydroxypyrrolidino)valerophenone .
Pharmacokinetics
The compound is likely to be rapidly absorbed and distributed in the body, metabolized primarily in the liver, and excreted in urine .
Result of Action
The inhibition of dopamine and norepinephrine reuptake by alpha-Pyrrolidinopentiophenone hydrochloride leads to a range of physiological and psychological effects. These include increased alertness, euphoria, and increased motor activity. Adverse effects such as tachycardia, hyperthermia, agitation, and convulsions have also been reported .
Safety and Hazards
1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride is a DEA Schedule I controlled substance . Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse . It has been identified in a number of serious adverse events and drug-related deaths .
特性
IUPAC Name |
1-phenyl-2-pyrrolidin-1-ylpentan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO.ClH/c1-2-8-14(16-11-6-7-12-16)15(17)13-9-4-3-5-10-13;/h3-5,9-10,14H,2,6-8,11-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROMXVSMENBAYRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C1=CC=CC=C1)N2CCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90468913 | |
| Record name | 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90468913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride | |
CAS RN |
5485-65-4 | |
| Record name | alpha-Pyrrolidinopentiophenone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005485654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90468913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyl-2-(1-pyrrolidinyl)-1-pentanone, monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-PYRROLIDINOPENTIOPHENONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B5O7325YO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4-Amino-2,7-dimethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone](/img/structure/B159745.png)

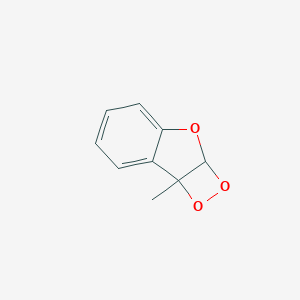

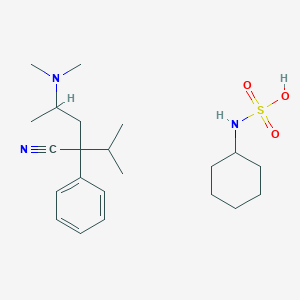
![5-Bromo-2-methyl-1H-benzo[d]imidazole](/img/structure/B159754.png)
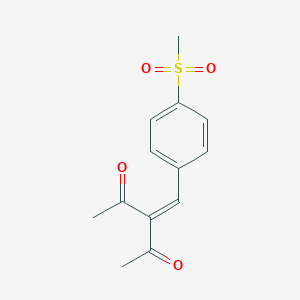
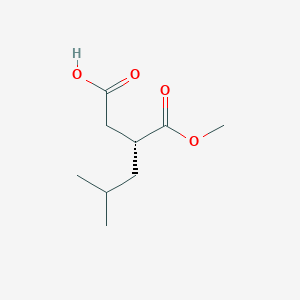
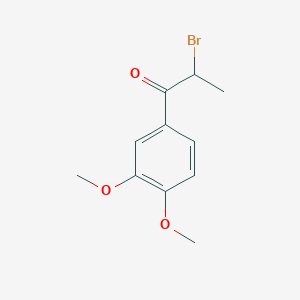
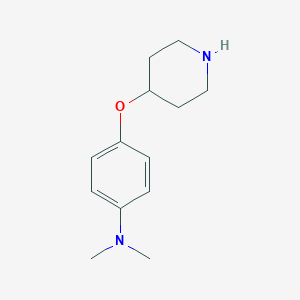
![2-[4-[(2-Chloro-4-nitrophenyl)azo]-2,4-dihydro-5-methyl-3-oxo-3H-pyrazol-2-YL]ethyl carbanilate](/img/structure/B159768.png)


![[2-(2-Diphenylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B159775.png)